Cas no 220848-02-2 (2,6-dimethyl-4-(trifluoromethyl)nicotinic acid)

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid
- 2,6-DIMETHYL-4-TRIFLUOROMETHYL-NICOTINIC ACID
- AB40606
- 2,6-dimethyl-4-trifluoromethyl-3-pyridine carboxylic acid
-
- Inchi: 1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)7(8(14)15)5(2)13-4/h3H,1-2H3,(H,14,15)
- InChI Key: XQMCRKOAMCPODT-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N=C(C)C=1C(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 254
- XLogP3: 2.1
- Topological Polar Surface Area: 50.2
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2649-0.5g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 0.5g |
$426.0 | 2023-09-06 | |
Life Chemicals | F1967-2649-10g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 10g |
$1886.0 | 2023-09-06 | |
TRC | D208276-500mg |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 500mg |
$ 410.00 | 2022-06-05 | ||
Life Chemicals | F1967-2649-0.25g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 0.25g |
$404.0 | 2023-09-06 | |
TRC | D208276-100mg |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | D208276-1g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 1g |
$ 635.00 | 2022-06-05 | ||
Life Chemicals | F1967-2649-1g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 1g |
$449.0 | 2023-09-06 | |
Life Chemicals | F1967-2649-2.5g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 2.5g |
$898.0 | 2023-09-06 | |
Life Chemicals | F1967-2649-5g |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid |
220848-02-2 | 95%+ | 5g |
$1347.0 | 2023-09-06 |
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid
Introduction to 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid (CAS No. 220848-02-2)
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid (CAS No. 220848-02-2) is a specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nicotinic acid core substituted with two methyl groups and a trifluoromethyl group. These structural features contribute to its potential as a lead compound in the development of novel therapeutic agents.
The molecular formula of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is C11H9F3NO2, and it has a molecular weight of approximately 238.19 g/mol. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the molecule, making it an attractive candidate for various pharmaceutical applications. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
In recent years, 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has garnered attention for its potential as a nicotinic acetylcholine receptor (nAChR) modulator. nAChRs are ligand-gated ion channels that play a critical role in neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research has shown that compounds with high affinity for nAChRs can potentially improve cognitive function and alleviate symptoms associated with these disorders.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological properties of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid. The researchers found that this compound exhibits selective binding to specific subtypes of nAChRs, particularly α7 nAChRs. This selectivity is advantageous because α7 nAChRs are involved in cognitive processes and have been implicated in neuroprotective effects. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity.
Beyond its potential as a therapeutic agent, 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has been explored for its use in chemical synthesis and as a building block for more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of other bioactive compounds. For instance, it can be used to synthesize derivatives with enhanced biological activity or improved pharmacological properties.
The synthesis of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid typically involves multi-step reactions that include functional group manipulations and protection-deprotection strategies. One common synthetic route involves the reaction of 4-trifluoromethylaniline with dimethyl acetylenedicarboxylate (DMAD), followed by cyclization and subsequent derivatization steps to introduce the nicotinic acid moiety. The synthetic process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In addition to its medicinal applications, 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has been studied for its potential use in agrochemicals. Research has shown that certain derivatives of this compound exhibit insecticidal activity against various pests. This property makes it an interesting candidate for developing environmentally friendly pest control agents that are effective yet have minimal impact on non-target organisms.
The safety profile of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is an important consideration in its development as a pharmaceutical or agrochemical product. Extensive toxicological studies have been conducted to evaluate its safety in various species. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects at relevant concentrations.
In conclusion, 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid (CAS No. 220848-02-2) is a versatile compound with promising applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents or bioactive molecules. Ongoing research continues to explore its full potential and optimize its use in various fields.
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